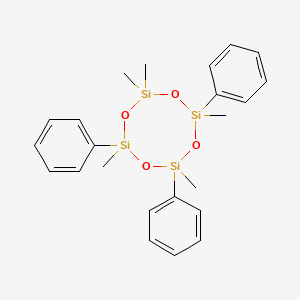
Cyclotetrasiloxane, pentamethyltriphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotetrasiloxane, pentamethyltriphenyl- is a cyclic organosilicon compound characterized by a ring structure composed of silicon and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotetrasiloxane, pentamethyltriphenyl- can be synthesized through hydrosilylation reactions. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with vinyl-containing compounds in the presence of a platinum catalyst, such as Karstedt’s catalyst . The reaction typically occurs under mild conditions, with temperatures around 90°C and a reaction time of approximately 4 hours .
Industrial Production Methods
In industrial settings, the production of cyclotetrasiloxane, pentamethyltriphenyl- often involves large-scale hydrosilylation processes. These processes are optimized for high yields and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclotetrasiloxane, pentamethyltriphenyl- undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Formation of silanols and siloxane bonds through the reaction with oxidizing agents.
Substitution: Replacement of hydrogen atoms with functional groups such as alkyl, alkenyl, or aryl groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts (e.g., Karstedt’s catalyst), temperatures around 90°C, and reaction times of 4 hours.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone, typically conducted at room temperature.
Substitution: Various organic reagents, often under mild conditions with the use of catalysts.
Major Products Formed
The major products formed from these reactions include functionalized siloxanes, silanols, and substituted cyclotetrasiloxanes .
Scientific Research Applications
Cyclotetrasiloxane, pentamethyltriphenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyclotetrasiloxane, pentamethyltriphenyl- involves its ability to form stable siloxane bonds and interact with various molecular targets. The compound’s unique ring structure allows it to participate in a range of chemical reactions, facilitating the formation of complex molecular architectures . The molecular targets and pathways involved include interactions with organic and inorganic substrates, leading to the formation of hybrid materials .
Comparison with Similar Compounds
Similar Compounds
Cyclopentasiloxane: Another cyclic siloxane with five silicon atoms in the ring.
Cyclohexasiloxane: A cyclic siloxane with six silicon atoms in the ring.
Cycloheptasiloxane: A cyclic siloxane with seven silicon atoms in the ring.
Uniqueness
Cyclotetrasiloxane, pentamethyltriphenyl- is unique due to its specific ring size and the presence of both methyl and phenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
51134-24-8 |
|---|---|
Molecular Formula |
C23H30O4Si4 |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2,2,4,6,8-pentamethyl-4,6,8-triphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C23H30O4Si4/c1-28(2)24-29(3,21-15-9-6-10-16-21)26-31(5,23-19-13-8-14-20-23)27-30(4,25-28)22-17-11-7-12-18-22/h6-20H,1-5H3 |
InChI Key |
YUXFWUGNPZLEJN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


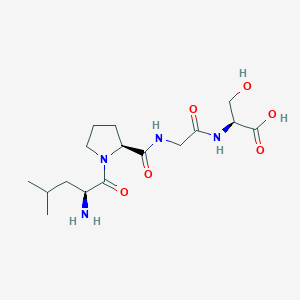
![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
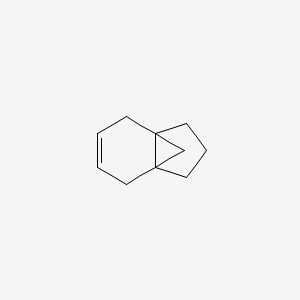
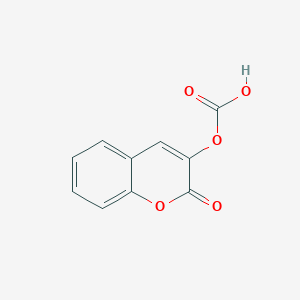
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)
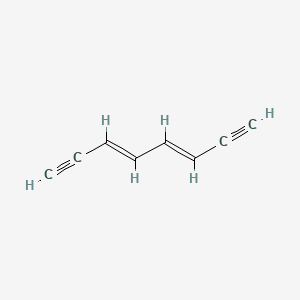
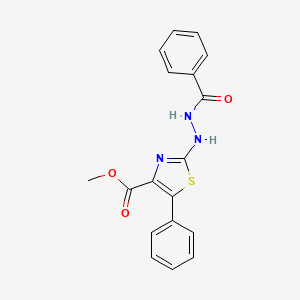
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)

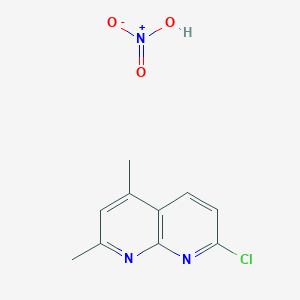
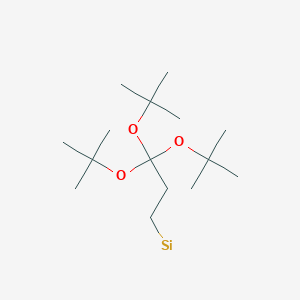
![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)

